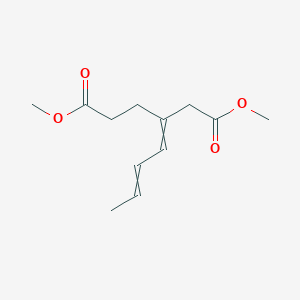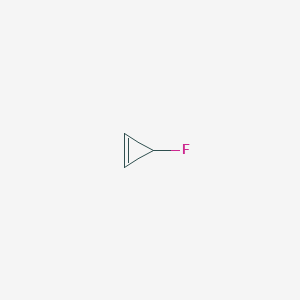
3-Fluorocycloprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorocyclopropene is an organofluorine compound characterized by a three-membered cyclopropene ring with a fluorine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, which make it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopropene typically involves the fluorination of cyclopropene derivatives. One common method is the reaction of cyclopropene with a fluorinating agent such as xenon difluoride. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the cyclopropene ring .
Industrial Production Methods: While specific industrial production methods for 3-Fluorocyclopropene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorocyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopropanones or other oxidized derivatives.
Reduction: Reduction reactions can convert 3-Fluorocyclopropene to fluorinated cyclopropanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions include fluorinated cyclopropanones, cyclopropanes, and various substituted cyclopropenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluorocyclopropene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds, including 3-Fluorocyclopropene derivatives, are explored for their potential as pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 3-Fluorocyclopropene exerts its effects is primarily through its reactivity and ability to participate in various chemical reactions. The presence of the fluorine atom significantly influences the electronic properties of the cyclopropene ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to create a wide range of fluorinated products .
Comparison with Similar Compounds
Fluorocyclopropane: Similar in structure but lacks the double bond present in 3-Fluorocyclopropene.
Chlorocyclopropane: Contains a chlorine atom instead of fluorine, resulting in different reactivity and properties.
Bromocyclopropane: Contains a bromine atom, which also alters its chemical behavior compared to 3-Fluorocyclopropene.
Uniqueness: 3-Fluorocyclopropene is unique due to the presence of both a fluorine atom and a double bond within the cyclopropene ring. This combination imparts distinct electronic and steric properties, making it a versatile and valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
72507-66-5 |
|---|---|
Molecular Formula |
C3H3F |
Molecular Weight |
58.05 g/mol |
IUPAC Name |
3-fluorocyclopropene |
InChI |
InChI=1S/C3H3F/c4-3-1-2-3/h1-3H |
InChI Key |
QUZXGTYMEGIRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)
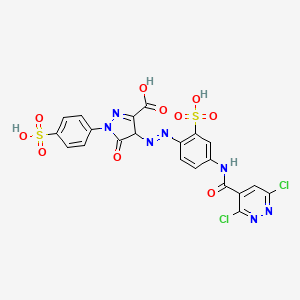
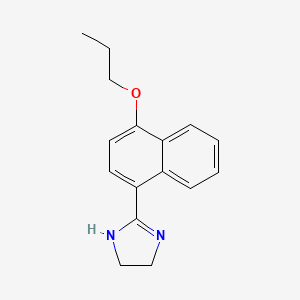
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)

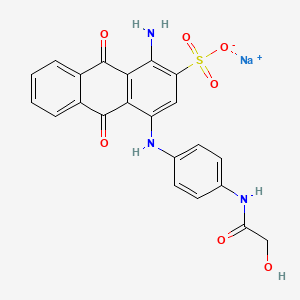
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
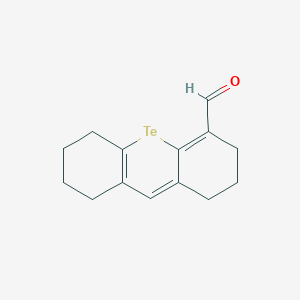
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
